5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one
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Overview
Description
The compound “DP-2” refers to Prostaglandin D2 receptor 2, also known as CRTH2 or GPR44. This receptor is a member of the prostaglandin receptor family and is involved in various physiological and pathological processes, particularly those related to inflammation and allergy responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prostaglandin D2 receptor 2 involves complex organic synthesis techniques. The receptor is typically produced through recombinant DNA technology, where the gene encoding the receptor is inserted into a suitable expression system, such as bacterial or mammalian cells. The cells are then cultured under specific conditions to express the receptor protein, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of Prostaglandin D2 receptor 2 follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the recombinant cells, and advanced purification methods, such as affinity chromatography, are employed to isolate the receptor protein in large quantities. The production process is optimized to ensure high yield and purity of the receptor.
Chemical Reactions Analysis
Types of Reactions
Prostaglandin D2 receptor 2 primarily undergoes binding interactions with its ligands, such as Prostaglandin D2. These interactions can trigger various downstream signaling pathways, leading to physiological responses. The receptor does not typically undergo traditional chemical reactions like oxidation or reduction.
Common Reagents and Conditions
The primary reagents involved in the study of Prostaglandin D2 receptor 2 are its ligands, such as Prostaglandin D2 and other synthetic agonists or antagonists. These studies are often conducted under physiological conditions, such as in cell culture or animal models, to observe the receptor’s behavior and response to different stimuli.
Major Products Formed
The major products formed from the interaction of Prostaglandin D2 receptor 2 with its ligands are various signaling molecules and secondary messengers, such as cyclic adenosine monophosphate (cAMP) and calcium ions. These molecules mediate the receptor’s effects on cellular functions.
Scientific Research Applications
Prostaglandin D2 receptor 2 has significant applications in scientific research, particularly in the fields of immunology, pharmacology, and respiratory medicine. It is a key target for studying allergic reactions, asthma, and other inflammatory conditions. Researchers use this receptor to develop new therapeutic agents that can modulate its activity and alleviate symptoms of these diseases.
In addition to its role in inflammation, Prostaglandin D2 receptor 2 is also studied for its potential involvement in other physiological processes, such as sleep regulation and cardiovascular function. Its broad range of applications makes it a valuable target for drug discovery and development.
Mechanism of Action
Prostaglandin D2 receptor 2 exerts its effects by binding to its ligand, Prostaglandin D2, which is released by mast cells and other immune cells during inflammatory responses. Upon binding, the receptor activates G-protein-coupled signaling pathways, leading to the production of secondary messengers like cAMP and calcium ions. These messengers then trigger various cellular responses, such as chemotaxis, cytokine release, and smooth muscle contraction.
The receptor’s activation plays a crucial role in the recruitment of immune cells to sites of inflammation, making it a key player in allergic and inflammatory diseases. Understanding its mechanism of action helps researchers develop targeted therapies to modulate its activity and treat related conditions.
Comparison with Similar Compounds
Prostaglandin D2 receptor 2 is similar to other prostaglandin receptors, such as Prostaglandin D1 receptor and Prostaglandin E2 receptor. it is unique in its specific binding affinity for Prostaglandin D2 and its distinct role in mediating allergic and inflammatory responses.
Similar Compounds
Prostaglandin D1 receptor (DP1): Another receptor for Prostaglandin D2, but with different signaling pathways and physiological effects.
Prostaglandin E2 receptor (EP1, EP2, EP3, EP4): Receptors for Prostaglandin E2, involved in various physiological processes, including inflammation, pain, and fever.
Prostaglandin D2 receptor 2’s unique binding properties and specific role in immune responses make it a valuable target for therapeutic interventions in allergic and inflammatory diseases.
Biological Activity
5-(Hydroxymethyl)-2-phenyl-4H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound this compound features a pyrazolone ring structure, which is known for its versatility in medicinal chemistry. The synthesis typically involves the condensation of phenyl hydrazine with appropriate aldehydes or ketones under acidic or basic conditions, leading to various derivatives with enhanced biological activities .
Biological Activities
The biological activities of this compound have been explored in several studies, demonstrating its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Anticancer Activity
Numerous studies have indicated that pyrazolone derivatives exhibit promising anticancer properties. For instance, a study reported that compounds derived from pyrazolone showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Table 1: Anticancer Activity of Pyrazolone Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (Breast) | 15 | Induction of apoptosis |
HT-29 (Colon) | 12 | Inhibition of cell proliferation | |
A549 (Lung) | 18 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies indicated that the compound exhibited a dose-dependent inhibition of COX-1 and COX-2 activity, making it a potential candidate for treating inflammatory diseases .
Table 2: COX Inhibition by Pyrazolone Derivatives
Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
---|---|---|
This compound | 70 | 85 |
Aspirin | 80 | 75 |
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives have been extensively studied. The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve disruption of bacterial cell wall synthesis .
Table 3: Antimicrobial Efficacy of Pyrazolone Derivatives
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
Several case studies further illustrate the biological activity of this compound:
- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .
- Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in an animal model of arthritis. The administration of the compound resulted in reduced swelling and pain compared to control groups, highlighting its therapeutic potential .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c13-7-8-6-10(14)12(11-8)9-4-2-1-3-5-9/h1-5,13H,6-7H2 |
InChI Key |
QIMPUUHZJZDPCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
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